Methyl 5-Oxohexanoate-1,4,5-13C3

説明

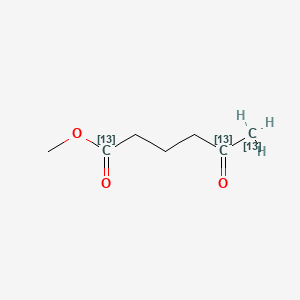

Structure

3D Structure

特性

IUPAC Name |

methyl 5-oxo(1,5,6-13C3)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-6(8)4-3-5-7(9)10-2/h3-5H2,1-2H3/i1+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVPOKSKJSJVIX-NWRBOQJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[13C](=O)CCC[13C](=O)[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 5-Oxohexanoate-1,4,5-13C3 chemical structure and properties

[1]

Executive Summary & Compound Identity

Methyl 5-Oxohexanoate-1,4,5-13C3 is a high-precision stable isotope-labeled isotopologue of methyl 5-oxohexanoate (also known as methyl 4-acetylbutyrate). It contains three Carbon-13 atoms at specific positions: the ester carbonyl (C1), the methylene carbon

This compound serves as a critical tracer in Metabolic Flux Analysis (MFA), particularly for dissecting pathways involving fatty acid oxidation, ketone body formation, and the tricarboxylic acid (TCA) cycle. Its unique labeling pattern allows researchers to distinguish between de novo lipogenesis and chain elongation, as well as to quantify anaplerotic fluxes with high resolution using NMR and Mass Spectrometry.

Chemical Identity Table

| Property | Detail |

| Chemical Name | Methyl 5-Oxohexanoate-1,4,5-13C3 |

| Synonyms | Methyl 4-acetylbutyrate-1,4,5-13C3; 5-Oxohexanoic acid methyl ester-1,4,5-13C3 |

| CAS Number | 1185166-61-3 (Labeled); 13984-50-4 (Unlabeled) |

| Molecular Formula | |

| Molecular Weight | 147.15 g/mol (approx.)[1][2][3][4] |

| Exact Mass | 147.088 (Calculated based on 13C mass) |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in Chloroform, Methanol, Ethyl Acetate, Dichloromethane |

Structural Analysis & Spectroscopic Properties[5]

Understanding the specific isotopic placement is vital for interpreting spectral data. The carbon numbering follows the IUPAC convention for the hexanoate chain, starting from the ester carbonyl.

Numbering Scheme:

-

C1: Ester Carbonyl (

C Labeled) -

C2:

-Methylene (Unlabeled) -

C3:

-Methylene (Unlabeled) -

C4:

-Methylene ( -

C5:

-Ketone Carbonyl ( -

C6: Terminal Methyl (Unlabeled)

NMR Spectral Characteristics

The presence of

-

C-NMR:

-

C5 (Ketone): Appears ~208 ppm. Will show strong coupling to C4 (

Hz). -

C1 (Ester): Appears ~173 ppm. Singlet (decoupled) or weak long-range coupling if high resolution.

-

C4 (Methylene): Appears ~43 ppm. Doublet due to coupling with C5.

-

-

$^{1H-NMR:

-

Protons attached to C4 (approx. 2.5 ppm) will exhibit large

splitting (approx. 125-130 Hz) due to the direct bond to

-

Mass Spectrometry (GC-MS)

In Electron Impact (EI) ionization:

-

Molecular Ion (

): m/z 147 (vs 144 for unlabeled). -

Fragmentation:

-

Loss of Methoxy (-OCH

): -

McLafferty Rearrangement: The specific labeling at C4 and C5 alters the mass of the McLafferty fragment derived from the ketone moiety, aiding in structural confirmation.

-

Synthesis & Production Logic

The synthesis of Methyl 5-Oxohexanoate-1,4,5-13C3 requires a route that introduces labels at the specific positions without scrambling. The most robust "self-validating" protocol utilizes a Michael Addition of labeled acetone to labeled methyl acrylate.

Retrosynthetic Analysis

-

Target:

CH -

Precursors:

-

Acetone-1,2-

C -

Methyl Acrylate-1-

C: Provides the C1 (ester) carbon.

-

Reaction Mechanism

The reaction proceeds via the thermodynamic enolate of acetone attacking the

-

Enolization: Acetone-1,2-

C -

Michael Addition: The labeled enolate attacks the unlabeled

-carbon of Methyl Acrylate-1- -

Protonation: The resulting enolate is protonated to yield the final product.

Pathway Visualization:

Caption: Synthesis of Methyl 5-Oxohexanoate-1,4,5-13C3 via Michael Addition of labeled precursors.

Experimental Protocol: Synthesis & Purification

Safety Note: Acrylates are lachrymators and potential sensitizers. Work in a fume hood.

Materials

-

Acetone-1,2-

C -

Methyl Acrylate-1-

C (99 atom% -

Sodium Methoxide (NaOMe)

-

Solvent: Methanol (Anhydrous)

-

Quenching Agent: Acetic Acid

Step-by-Step Methodology

-

Activation: In a flame-dried 3-neck flask under Nitrogen, dissolve NaOMe (0.1 eq) in anhydrous Methanol.

-

Enolate Formation: Add Acetone-1,2-

C -

Addition: Add Methyl Acrylate-1-

C (1.0 eq) slowly over 1 hour, maintaining temperature <10°C. Causality: Slow addition prevents the exothermic reaction from runaway and reduces side-product formation (e.g., double addition). -

Reflux: Warm to room temperature, then reflux gently (60°C) for 4 hours to drive the reaction to completion.

-

Quench & Workup: Cool to room temperature. Neutralize with equimolar Acetic Acid. Remove solvent under reduced pressure.[5]

-

Purification: Dissolve residue in diethyl ether, wash with brine, dry over MgSO

. Purify via vacuum distillation (bp ~110°C @ 15 mmHg) or silica gel chromatography (Hexane:EtOAc 8:2).

Applications in Drug Development & Metabolism[6]

Metabolic Flux Analysis (MFA)

Methyl 5-Oxohexanoate-1,4,5-13C3 is a precursor to 5-Aminolevulinic Acid (ALA) and can enter the Fatty Acid Oxidation (FAO) pathway.

-

Mechanism: Upon hydrolysis by esterases in vivo, the free acid (5-oxohexanoate) is metabolized.

-

Tracer Logic: The [1,4,5-

C-

If metabolized to Acetyl-CoA, the C4-C5 bond breaks.

-

If chain elongation occurs, the C4-C5 coupling remains intact, detectable by NMR.

-

Internal Standard for Bioanalysis

In pharmacokinetic (PK) studies of keto-acid drugs, this compound serves as an ideal internal standard (IS).

-

Mass Shift (+3 Da): Sufficient to separate from the analyte in MS.

-

Co-elution: Being an isotopologue, it co-elutes with the analyte in HPLC/GC, correcting for matrix effects and ionization suppression perfectly.

Metabolic Pathway Diagram:

Caption: Metabolic fate of Methyl 5-Oxohexanoate-1,4,5-13C3 entering the TCA cycle.

References

Sources

- 1. Methyl 5-oxohexanoate | C7H12O3 | CID 84129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Methyl 5-Oxohexanoate-1,4,5-13C3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Hexanoic acid, 5-oxo-, methyl ester [webbook.nist.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methyl 5-methyl-3-oxohexanoate | C8H14O3 | CID 121701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. 13C标记化合物|13C labeled compounds-范德生物科技公司 [bio-fount.com]

- 9. EP0054166B1 - Process for the preparation of 5-oxohexanoic acid alkyl esters and of 5-oxohexane nitrile - Google Patents [patents.google.com]

Biological Role of Methyl 5-Oxohexanoate in Fatty Acid Metabolism

The following technical guide details the biological role, metabolic fate, and experimental characterization of Methyl 5-oxohexanoate (and its physiological active form, 5-oxohexanoic acid).

Executive Summary

Methyl 5-oxohexanoate (Methyl 5-oxocaproate) is a medium-chain fatty acid derivative that occupies a unique niche at the intersection of xenobiotic degradation , plant secondary metabolism , and biocatalytic synthesis . While often encountered as a volatile ester in plant metabolomics or a synthetic intermediate in pharmaceutical chemistry, its core biological significance lies in its role as a "bridge metabolite." It represents the linearized product of cyclic hydrocarbon degradation (specifically cyclohexane derivatives) in bacteria, funneling ring-cleavage products into the central

Chemical Identity & Physicochemical Profile

Before analyzing the metabolic pathways, it is critical to define the substrate's properties, which dictate its membrane permeability and enzymatic interactions.

| Property | Specification | Biological Implication |

| IUPAC Name | Methyl 5-oxohexanoate | Substrate for carboxylesterases |

| Synonyms | Methyl 5-oxocaproate; 4-Acetylbutyric acid methyl ester | Nomenclature often varies in metabolomics databases |

| Formula | Lipophilic, membrane permeable | |

| Key Functional Groups | Methyl Ester (C1); Ketone (C5) | Ester: Masking group for transportKetone: Redox-active site (reductase target) |

| Physiological State | Hydrolyzed to 5-oxohexanoic acid (C6) | The free acid is the primary metabolic substrate in vivo |

| Metabolic Class | Enters |

Biological Origins: The Ring-Cleavage Mechanism

The most authoritative biological role of the 5-oxohexanoate moiety is found in the microbial degradation of cyclic hydrocarbons . This pathway is evolutionarily significant for carbon recycling in soil bacteria (e.g., Pseudomonas, Alicycliphilus denitrificans) and serves as a model for bioremediation.

The Cyclohexane-1,3-dione Hydrolase Pathway

In anaerobic or aerobic environments, cyclic ketones like cyclohexanone or 1,3-cyclohexanedione are toxic. Bacteria utilize a specialized hydrolase to cleave the carbon-carbon bond, linearizing the ring into 5-oxohexanoate.[1]

Mechanism:

-

Substrate: Cyclohexane-1,3-dione.[1]

-

Enzyme: Cyclohexane-1,3-dione hydrolase (EC 3.7.1.10) .

-

Reaction: Hydrolytic cleavage of the C-C bond between the two carbonyl groups.[1]

-

Product: 5-oxohexanoic acid (which may be methylated to methyl 5-oxohexanoate in secondary pathways or during extraction artifacts).

Plant Volatiles

In plants (e.g., Passiflora species, Ziziphus jujuba), methyl 5-oxohexanoate functions as a volatile secondary metabolite .[2] It is synthesized via the fatty acid catabolism pathway (LOX pathway downstream derivatives) or terpene degradation, serving as an attractant or defense signaling molecule.

Metabolic Fate: The -Oxidation Funnel

Once methyl 5-oxohexanoate enters a cellular system (mammalian or bacterial), it undergoes a rigorous catabolic sequence. The ester is a "prodrug-like" form; the active catabolism occurs on the free acid.

Phase I: Hydrolysis

Mammalian carboxylesterases (CES1/CES2) in the liver or plasma rapidly hydrolyze the methyl group.

Phase II: Activation and -Oxidation

The resulting 5-oxohexanoic acid is a 6-carbon keto-acid. Unlike long-chain fatty acids, it does not require the Carnitine Palmitoyltransferase (CPT) system to enter mitochondria. It is activated by medium-chain acyl-CoA synthetase.

The Thermodynamic Logic:

The presence of the ketone at position C5 (delta) is fortuitous for

-

Activation: 5-Oxohexanoyl-CoA formation.

-

Cycle 1 (

-oxidation): The enzymes target the C2-C3 bond.-

Dehydrogenation (Acyl-CoA dehydrogenase).

-

Hydration (Enoyl-CoA hydratase).

-

Oxidation (HADH).

-

Thiolysis (Thiolase).

-

-

Cleavage: The first cycle removes C1 and C2 as Acetyl-CoA .

-

The Remnant: The remaining 4-carbon chain is C3-C4-C5(=O)-C6.

-

Renumbered, this is Acetoacetyl-CoA (3-oxobutyryl-CoA).

-

-

Final Yield: Acetoacetyl-CoA is split into 2 Acetyl-CoA molecules.

Conclusion: 5-oxohexanoate is a "clean" fuel source, yielding exactly 3 Acetyl-CoA molecules with no toxic byproducts, provided the organism has standard

Visualization of the Pathway

The following diagram illustrates the conversion from the cyclic precursor through to the Krebs Cycle entry points.

Figure 1: The metabolic flux of Methyl 5-oxohexanoate, from cyclic precursor degradation to mitochondrial energy generation.

Biocatalytic & Pharmaceutical Relevance

Beyond endogenous metabolism, Methyl 5-oxohexanoate is a high-value substrate in drug development for the synthesis of chiral building blocks.

Asymmetric Reduction

The C5-ketone is prochiral. Stereoselective reduction of this ketone yields Methyl 5-hydroxyhexanoate , a precursor for lactones and statin side-chains.

-

Enzymes: Keto Reductases (KREDs), Alcohol Dehydrogenases (ADHs).

-

Significance: Engineered enzymes (e.g., HbKR) show high specificity for Methyl 5-oxohexanoate, utilizing NADPH to drive the reaction to >99% enantiomeric excess (e.e.).

Experimental Protocols

For researchers aiming to study this metabolite, the following protocols ensure data integrity.

Protocol: Enzymatic Hydrolysis Assay

Objective: Determine the rate of Methyl 5-oxohexanoate hydrolysis by plasma esterases.

-

Preparation:

-

Incubation:

-

Mix 190 µL Buffer + 5 µL Enzyme (0.5 mg/mL protein).

-

Pre-incubate 5 min at 37°C.

-

Initiate with 5 µL Substrate Stock (Final conc: 250 µM).

-

-

Sampling:

-

At t=0, 5, 15, 30, 60 min, remove 20 µL aliquots.

-

Quench immediately in 80 µL ice-cold Acetonitrile (containing Internal Standard).

-

-

Analysis:

-

Centrifuge (4000g, 10 min).

-

Analyze supernatant via LC-MS/MS (monitor transition of acid form).

-

Protocol: GC-MS Metabolite Profiling

Objective: Detect endogenous levels or bacterial production of 5-oxohexanoate.

-

Extraction:

-

Acidify sample (pH 2) with HCl to protonate the acid.

-

Extract with Ethyl Acetate (x3).

-

-

Derivatization (Crucial Step):

-

Keto-acids are thermally unstable and polar.

-

Step A (Oximation): Add Methoxyamine HCl in pyridine (protects ketone). Incubate 60°C, 1 hr.

-

Step B (Silylation): Add MSTFA + 1% TMCS. Incubate 60°C, 30 min.

-

-

GC Parameters:

-

Column: DB-5ms or equivalent.

-

Temp Program: 60°C (1 min) -> 10°C/min -> 300°C.

-

Target Ion: Look for the specific mass shift of the oxime-TMS derivative.

-

References

-

Dangel, W., et al. (1989).[5] Enzyme reactions involved in anaerobic cyclohexanol metabolism by a denitrifying Pseudomonas species. Archives of Microbiology. Link

-

NP-MRD Database. (2022). 5-oxohexanoic acid Chemical Card. Natural Products Magnetic Resonance Database. Link

-

Wang, S., et al. (2024).[3] Mining and tailor-made engineering of a novel keto reductase for asymmetric synthesis of structurally hindered γ- and δ-keto esters. International Journal of Biological Macromolecules. Link

-

Grokipedia. (2023). Cyclohexane-1,3-dione hydrolase (EC 3.7.1.10).[1] Link

-

PubChem. (2025).[6] Compound Summary: 5-oxohexanoic acid.[6][5] National Library of Medicine. Link

-

Brune, A., & Schink, B. (1992).[7] Phloroglucinol pathway in the strictly anaerobic Pelobacter acidigallici. Archives of Microbiology. Link

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. scispace.com [scispace.com]

- 3. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

- 4. Selective in vitro cytotoxicity effect of Drimia calcarata bulb extracts against p53 mutant HT-29 and p53 wild-type Caco-2 colorectal cancer cells through STAT5B regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NP-MRD: Showing NP-Card for 5-oxohexanoic acid (NP0153569) [np-mrd.org]

- 6. 4-Acetylbutyric acid | C6H10O3 | CID 18407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]

An In-depth Technical Guide to Methyl 5-Oxohexanoate-1,4,5-13C3: Identification, Properties, and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Methyl 5-Oxohexanoate-1,4,5-13C3, a stable isotope-labeled compound. The focus is on its identification, chemical properties, and critically, its safety and handling protocols. Given the specialized nature of this isotopically labeled compound, this guide synthesizes direct data where available and leverages data from its non-labeled analogue to ensure a thorough understanding for researchers in drug development and other scientific fields.

Compound Identification and Chemical Properties

Methyl 5-Oxohexanoate-1,4,5-13C3 is a labeled version of Methyl 5-oxohexanoate, where three carbon atoms have been replaced with the Carbon-13 isotope. This isotopic labeling is invaluable for metabolic studies, tracer experiments, and in mass spectrometry-based research, allowing for the precise tracking of the molecule's fate in biological systems.

Table 1: Chemical Identifiers and Properties of Methyl 5-Oxohexanoate-1,4,5-13C3

| Property | Value | Source |

| Chemical Name | Methyl 5-Oxohexanoate-1,4,5-13C3 | Pharmaffiliates[1], Fisher Scientific[2] |

| CAS Number | 1185166-61-3 | Pharmaffiliates[1], Fisher Scientific[2] |

| Molecular Formula | C4¹³C₃H₁₂O₃ | Pharmaffiliates[1], Shanghai Huicheng Biological Technology[3] |

| Molecular Weight | 147.15 g/mol | Pharmaffiliates[1], Santa Cruz Biotechnology[4] |

| Synonyms | 5-Oxo-hexanoic Acid-13C3 Methyl Ester, 4-Acetylbutyric Acid-13C3 Methyl Ester, Methyl 4-Acetylbutyrate-13C3, Methyl 5-Oxocaproate-13C3 | Pharmaffiliates[1], Fisher Scientific[2] |

Safety and Handling

Disclaimer: The following safety information is based on the non-isotopically labeled Methyl 5-oxohexanoate. Researchers should handle the labeled compound with the same precautions.

GHS Hazard Classification

Based on data for Methyl 5-oxohexanoate, the compound is classified as follows:

-

Flammable Liquids : Combustible liquid.[5]

-

Skin Corrosion/Irritation : Causes skin irritation.[5]

-

Serious Eye Damage/Eye Irritation : Causes serious eye irritation.[5]

Table 2: GHS Hazard and Precautionary Statements for Methyl 5-oxohexanoate

| GHS Classification | Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Combustible Liquid, Skin and Eye Irritant | Warning | H227 : Combustible liquid.[5]H315 : Causes skin irritation.[5]H319 : Causes serious eye irritation.[5] | P210 : Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P264 : Wash skin thoroughly after handling.P280 : Wear protective gloves/protective clothing/eye protection/face protection.P302+P352 : IF ON SKIN: Wash with plenty of water.P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313 : If skin irritation occurs: Get medical advice/attention.P337+P313 : If eye irritation persists: Get medical advice/attention.P370+P378 : In case of fire: Use appropriate media to extinguish.P403+P235 : Store in a well-ventilated place. Keep cool.P501 : Dispose of contents/container in accordance with local regulations. |

Physical and Chemical Properties of Methyl 5-oxohexanoate

The physical and chemical properties of the non-labeled compound provide a strong basis for handling procedures.

Table 3: Physical and Chemical Properties of Methyl 5-oxohexanoate

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | TCI Shanghai |

| Boiling Point | ~202 °C | The Good Scents Company[6] |

| Flash Point | ~79 °C (174 °F) | The Good Scents Company[6], TCI Shanghai |

| Solubility | Soluble in water (4.566e+004 mg/L @ 25 °C est.) | The Good Scents Company[6] |

The flash point indicates that this is a combustible liquid, meaning it can ignite when heated.[7]

Experimental Protocols: Safe Handling Workflow

The following workflow outlines the essential steps for the safe handling of Methyl 5-Oxohexanoate-1,4,5-13C3 in a laboratory setting. This protocol is designed to minimize exposure and mitigate the risks associated with a combustible and irritant chemical.

Caption: Workflow for safe handling of Methyl 5-Oxohexanoate-1,4,5-13C3.

Detailed Steps for Safe Handling

-

Preparation :

-

Handling :

-

Upon receipt, store the compound in a cool, well-ventilated area, away from heat and potential ignition sources.[9]

-

All handling of the liquid, including aliquoting and transfers, should be conducted within a certified chemical fume hood to prevent the accumulation of vapors.[7][8]

-

Avoid heating with open flames; use heating mantles, water baths, or other controlled heating sources.[7][9]

-

-

Cleanup and Disposal :

-

After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.

-

Collect all waste, including contaminated consumables, in a clearly labeled, sealed container for hazardous waste disposal, following institutional and local regulations.[8]

-

-

Emergency Procedures :

-

Spill : In case of a spill, absorb the liquid with an inert, non-combustible material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure the area is well-ventilated.

-

Skin Contact : Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation : Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion : Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

-

By adhering to these guidelines, researchers can safely handle Methyl 5-Oxohexanoate-1,4,5-13C3, enabling its effective use in advanced scientific research.

References

-

Environmental Health & Safety, University of Nevada, Reno. (2025). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. [Link]

-

The Good Scents Company. methyl 5-oxohexanoate, 13984-50-4. [Link]

-

Safety Storage. (2016, September 16). How to Ensure Safe Handling & Storage of Flammable Liquids. [Link]

-

Storemasta. (2023, March 15). 4 Essential Steps For Keeping Flammable Liquids In The Laboratory. [Link]

-

Pharmaffiliates. 1185166-61-3| Chemical Name : Methyl 5-Oxohexanoate-1,4,5-13C3. [Link]

-

Division of Research Safety, University of Illinois. (2024, June 12). Flammable Liquids. [Link]

-

UNC Policies. Laboratory Safety Manual - Chapter 10: Fire Safety. [Link]

-

PubChem, National Institutes of Health. Methyl 5-oxohexanoate | C7H12O3 | CID 84129. [Link]

-

Shanghai Huicheng Biological Technology. Methyl 5-Oxohexanoate-1,4,5-13C3. [Link]

-

PubChem, National Institutes of Health. Methyl 5-methyl-3-oxohexanoate | C8H14O3 | CID 121701. [Link]

-

Environmental Protection Agency. Methyl oxoacetate - GHS Data. [Link]

-

Knight Chemicals Online. methyl (Z)-6-(dibenzo[b,f]azocin-5(6H)-yl)-6-oxohexanoate. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Methyl 5-Oxohexanoate-1,4,5-13C3, TRC 2.5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.fi]

- 3. Methyl 5-Oxohexanoate-1,4,5-13C3_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 4. Methyl 5-Oxohexanoate-1,4,5-13C3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Methyl 5-oxohexanoate | C7H12O3 | CID 84129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. methyl 5-oxohexanoate, 13984-50-4 [thegoodscentscompany.com]

- 7. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 8. Flammable Liquids | Division of Research Safety | Illinois [drs.illinois.edu]

- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]

Difference between methyl 5-oxohexanoate and 4-acetylbutyric acid

Comparative Analysis of Stability, Reactivity, and Synthetic Utility

Executive Summary

In the landscape of organic synthesis and metabolic research, 4-acetylbutyric acid (5-oxohexanoic acid) and its ester derivative, methyl 5-oxohexanoate , represent a critical pair of 1,5-dicarbonyl equivalents. While they share the same carbon skeleton, their applications diverge significantly based on the "masked" versus "free" nature of the carboxylic acid terminus.

-

4-Acetylbutyric Acid (The Reactive Metabolite): A bifunctional keto-acid prone to intramolecular cyclization, serving as a direct precursor for 6-membered heterocycles (dihydropyridinones, lactones) and a known metabolite in fatty acid oxidation.

-

Methyl 5-oxohexanoate (The Stable Building Block): A lipophilic, volatile ester that "locks" the carboxylic acid, preventing premature cyclization and allowing chemoselective reactions at the ketone moiety (e.g., Grignard additions, reductive aminations) without acid-base interference.

This guide provides an in-depth technical comparison, elucidating the mechanistic divergence between these two forms and providing validated protocols for their interconversion and application.

Part 1: Chemical Identity & Physicochemical Profiling[1]

Confusion often arises from the nomenclature of these compounds. It is vital to recognize that 4-acetylbutyric acid is synonymous with 5-oxohexanoic acid . Both contain a 6-carbon chain with a ketone at C5 and a carboxyl functionality at C1.

Structural Specifications

| Feature | 4-Acetylbutyric Acid | Methyl 5-oxohexanoate |

| CAS Number | 3128-06-1 | 13984-50-4 |

| IUPAC Name | 5-Oxohexanoic acid | Methyl 5-oxohexanoate |

| Synonyms | Methyl 4-acetylbutyrate; 5-Oxocaproic acid methyl ester | |

| Formula | ||

| MW | 130.14 g/mol | 144.17 g/mol |

| Structure | ||

| Physical State | Solid / Semi-solid (Low MP) | Liquid |

| Melting Point | 13–14 °C | < 0 °C (Liquid at RT) |

| Boiling Point | 274–275 °C (dec.) | ~200 °C (Est.[1][2][3][4][5] volatility higher) |

| Solubility | Water, Alcohols, Polar organic solvents | Ethers, Chlorinated solvents, Alcohols (Immiscible with water) |

| LogP | ~0.2 (Hydrophilic) | ~0.9 (Lipophilic) |

Structural Relationship Diagram

The following Graphviz diagram illustrates the structural relationship and the critical "1,5-dicarbonyl" spacing that dictates their reactivity.

Figure 1: The interconversion between the acid and ester forms. Note the acid's potential to exist in equilibrium with a cyclic pseudo-acid form, which is blocked in the ester.

Part 2: The Reactivity Divergence

The choice between the acid and the ester is rarely arbitrary; it is dictated by the desired downstream chemistry.

The 1,5-Dicarbonyl System (Heterocycle Synthesis)

Unlike 1,4-dicarbonyls (levulinic acid derivatives) which form 5-membered rings (pyrroles/furans via Paal-Knorr), 4-acetylbutyric acid derivatives are 1,5-dicarbonyls . This geometry predisposes them to form 6-membered rings .

-

Using the Acid: In the presence of dehydrating agents or ammonia, the acid can cyclize to form 3,4-dihydro-6-methyl-2H-pyran-2-one (enol lactone) or lactams. The free acid proton catalyzes this internal nucleophilic attack.

-

Using the Ester: The ester is stable. To form heterocycles, it requires an external nucleophile (e.g., a primary amine) to displace the methoxy group. This allows for controlled "Cascade Reactions" where the amine first forms a Schiff base with the ketone, followed by cyclization onto the ester.

Chemoselectivity in Nucleophilic Additions

-

Grignard/Organolithium Reagents:

-

Acid:[1][2][3][5][6][7] Reacts immediately with the carboxyl proton (quenching 1 equivalent of reagent) before attacking the ketone. Requires excess reagent and harsh conditions.

-

Ester: The ketone is the primary electrophile (at -78°C). However, esters can also react with Grignards (forming tertiary alcohols). To target only the ketone in methyl 5-oxohexanoate, one typically employs organocuprates or carefully controlled temperatures, or protects the ketone as a ketal if the ester is the target.

-

Part 3: Synthetic Applications & Pathways[9][10]

Pathway Map: Divergent Synthesis

Figure 2: Synthetic divergence. The ester serves as a gateway to lactams (green) or functionalized hydroxy-esters (yellow).

Key Application: Dihydropyridinone Synthesis

The most high-value application of methyl 5-oxohexanoate is the synthesis of dihydropyridinones , which are scaffolds for various alkaloids and pharmaceutical intermediates. The ester group acts as a leaving group after the amine condenses with the ketone.

Part 4: Experimental Protocols

Protocol A: Conversion of 4-Acetylbutyric Acid to Methyl 5-oxohexanoate

Objective: To protect the carboxylic acid for downstream ketone manipulation.

Materials:

-

4-Acetylbutyric acid (CAS 3128-06-1)

-

Methanol (Anhydrous)

-

Sulfuric Acid (Catalytic) or Thionyl Chloride (

) -

Dichloromethane (DCM)

Methodology:

-

Dissolution: Dissolve 10.0 g (76.8 mmol) of 4-acetylbutyric acid in 100 mL of anhydrous methanol.

-

Catalysis: Cool the solution to 0°C. Add 0.5 mL of concentrated

dropwise. (Alternatively, add 1.2 eq of -

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes; Acid

~0.1, Ester -

Workup: Concentrate the methanol under reduced pressure. Dilute the residue with 100 mL DCM.

-

Wash: Wash the organic layer with saturated

(2 x 50 mL) to remove unreacted acid and catalyst. Caution: Gas evolution ( -

Drying: Dry over

, filter, and concentrate. -

Purification: Vacuum distillation is recommended for high purity, though the crude oil is often sufficient (>95%).

Self-Validating Check: The disappearance of the broad -OH stretch (2500-3300 cm⁻¹) in IR and the appearance of a sharp methoxy singlet (~3.6 ppm) in ¹H NMR confirms conversion.

Protocol B: Synthesis of 6-Methyl-3,4-dihydropyridin-2(1H)-one

Objective: To demonstrate the 1,5-dicarbonyl reactivity of the ester to form a 6-membered lactam.

Materials:

Methodology:

-

Setup: In a sealed pressure tube or round-bottom flask, combine Methyl 5-oxohexanoate (1.44 g, 10 mmol) and Ammonium Acetate (3.85 g, 50 mmol) in Methanol (20 mL).

-

Reaction: Heat the mixture to 70–80°C for 12–16 hours.

-

Workup: Cool to room temperature. Concentrate the solvent.

-

Extraction: Dissolve residue in EtOAc (50 mL) and wash with water (20 mL) and Brine (20 mL).

-

Purification: The product often precipitates or can be recrystallized from EtOAc/Hexane. Alternatively, purify via column chromatography (DCM/MeOH 95:5).

Expected Result: A solid lactam product. ¹H NMR will show the loss of the methyl ester peak and the appearance of a broad NH amide peak.

Part 5: Biological & Metabolic Context

While the ester is primarily a synthetic tool, the acid (5-oxohexanoic acid ) has biological relevance.

-

Metabolic Origin: It is a medium-chain fatty acid derivative.[9] It can arise from the bacterial metabolism of hexanoic acid derivatives or the oxidation of cyclohexane derivatives.

-

Lysine Catabolism: In certain pathways (e.g., Pseudomonas), 5-oxohexanoate is an intermediate in the degradation of lysine or aminocaproic acid.

-

Toxicology: Unlike 2,5-hexanedione (a neurotoxic 1,4-diketone metabolite of hexane), 5-oxohexanoic acid does not form pyrrole adducts with axonal proteins as readily, making it less neurotoxic. This distinction is crucial for safety assessments in drug development.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18407, 4-Acetylbutyric acid. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84129, Methyl 5-oxohexanoate. Retrieved from [Link]

-

Organic Chemistry Portal.Synthesis of Dihydropyridinones and Lactams.

-keto esters). Retrieved from [Link] -

NIST Chemistry WebBook. Mass Spectrum and Properties of 4-Acetylbutyric acid. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Methyl 5-methyl-3-oxohexanoate | C8H14O3 | CID 121701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 5-oxohexanoate | C7H12O3 | CID 84129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CAS 54248-02-1: (2S)-2-methyl-5-oxohexanoic acid [cymitquimica.com]

- 6. Methyl 5,5-dimethyl-4-oxohexanoate | C9H16O3 | CID 12383075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. methyl 5-oxohexanoate, 13984-50-4 [thegoodscentscompany.com]

- 8. scent.vn [scent.vn]

- 9. benchchem.com [benchchem.com]

Advanced Metabolic Flux Analysis: The Strategic Utility of 1,4,5-13C3 Isotopologues

Topic: Isotopic Enrichment Patterns of 1,4,5-13C3 Labeled Compounds Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Metabolic Engineers, and Drug Discovery Scientists

Executive Summary

In the precision mapping of cellular metabolism, the choice of isotopic tracer defines the resolution of the metabolic snapshot.[1][2][3] While uniformly labeled ([U-13C]) and [1,2-13C] glucose are industry standards for general flux analysis, they often suffer from "spectral crowding" or symmetry-induced blindness in complex bifurcation points like the TCA cycle anaplerosis or the non-oxidative Pentose Phosphate Pathway (PPP).

This guide dissects the 1,4,5-13C3 labeling pattern —a high-resolution, non-standard isotopomer strategy. Whether synthesized as a custom glucose tracer or derived as a specific intermediate, the 1,4,5-pattern offers a unique "stereochemical key" that unlocks the distinct contributions of glycolysis versus the pentose phosphate pathway and resolves the scrambling of acetyl-CoA pools with exceptional clarity.

Part 1: Theoretical Basis & Atom Mapping

The "Split-Logic" of 1,4,5-13C3 Glucose

To understand the utility of a 1,4,5-labeled compound, we must map the fate of its carbon atoms through the central metabolic backbone. Unlike [U-13C] glucose, which creates a "heavy" background, the 1,4,5-pattern exploits the inherent asymmetry of the aldolase cleavage reaction.

1. Glycolytic Cleavage (The 50/50 Split)

When [1,4,5-13C3]Glucose enters glycolysis, it is phosphorylated to Fructose-1,6-bisphosphate (F1,6BP) and cleaved by Aldolase into two trioses:

-

DHAP (Dihydroxyacetone phosphate): Derived from Glucose carbons C1-C2-C3.

-

Fate: Since C1 is labeled, this yields [3-13C]DHAP (M+1).

-

-

GAP (Glyceraldehyde-3-phosphate): Derived from Glucose carbons C4-C5-C6.

-

Fate: Since C4 and C5 are labeled, this yields [1,2-13C2]GAP (M+2).

-

The Result: The downstream pyruvate pool becomes a distinct 1:1 mixture of M+1 (Methyl-labeled) and M+2 (Carboxyl/Carbonyl-labeled) isotopomers. This specific ratio is a hard signature of "pure" glycolysis. Any deviation from this 1:1 ratio in the M+1/M+2 lactate pool indicates flux diversion through alternative pathways (like the PPP).

2. The Pentose Phosphate Pathway (PPP) Discriminator

In the oxidative PPP, Glucose-6-Phosphate undergoes decarboxylation, losing C1 as CO2.

-

Input: [1,4,5-13C3]Glucose.[4]

-

Loss: C1 (Labeled) is lost as

. -

Remaining Skeleton: C2-C3-C4-C5-C6.

-

Labeling: The resulting Ribulose-5-Phosphate retains labels at original positions C4 and C5.

-

Outcome: The oxidative PPP selectively "cleans" the M+1 signal (from C1) while preserving the M+2 signal (from C4,5).

Diagnostic Power:

-

High M+1/M+2 Ratio: Dominant Glycolysis.

-

Low M+1/M+2 Ratio: Dominant Oxidative PPP (loss of C1).

Figure 1: Atom mapping of 1,4,5-13C3 Glucose showing the divergence of label patterns between Glycolysis (generating M+1 and M+2) and PPP (generating M+2 only).

Part 2: Experimental Protocol (Self-Validating System)

To utilize this labeling pattern effectively, the experimental design must prevent isotopic non-steady-state artifacts. The following protocol ensures robust data generation suitable for Mass Isotopomer Distribution (MID) analysis.

Tracer Preparation & Cell Culture[2]

-

Media Formulation: Use glucose-free DMEM/RPMI. Supplement with 10-25 mM [1,4,5-13C3]Glucose (Custom synthesis or high-purity equivalent). Dialyzed FBS (dFBS) is mandatory to prevent unlabeled glucose contamination.

-

Steady State: Culture cells for at least 3 doublings (approx. 24-48 hours) to ensure isotopic steady state in central carbon metabolites.

-

Validation Step: Measure glucose concentration in spent media. If glucose is depleted >50%, the steady-state assumption may be violated due to metabolic shifting.

Metabolic Quenching & Extraction[2]

-

The "Cold-Shock" Principle: Metabolism must be arrested instantly (<1 sec) to preserve the M+1/M+2 ratio in pyruvate/lactate.

-

Protocol:

-

Aspirate media rapidly.

-

Immediately add -80°C 80:20 Methanol:Water .

-

Scrape cells on dry ice.

-

Vortex vigorously and centrifuge at 4°C (15,000 x g) for 10 min.

-

Collect supernatant. Dry under nitrogen stream.

-

Mass Spectrometry (GC-MS vs. LC-MS)

For this specific isotopomer analysis, GC-MS is often superior due to the structural information provided by fragmentation, which helps verify the position of the label (C1 vs C2 vs C3).

-

Derivatization (GC-MS): Use TBDMS (tert-butyldimethylsilyl) derivatization.

-

Why? It produces stable [M-57]+ fragments (loss of tert-butyl group), preserving the entire carbon backbone of lactate and pyruvate for analysis.

-

-

Target Ions (Lactate-TBDMS):

-

m/z 261 (M+0)

-

m/z 262 (M+1) -> Corresponds to [3-13C]Lactate (from DHAP/C1).

-

m/z 263 (M+2) -> Corresponds to [1,2-13C2]Lactate (from GAP/C4,5).

-

Part 3: Data Interpretation & Logic

The "Symmetry Index" Calculation

The power of 1,4,5-labeling lies in the Symmetry Index (SI) of the triose pool.

Formula:

-

Scenario A (Pure Glycolysis):

-

DHAP (M+1) and GAP (M+2) are produced 1:1.

-

TPI equilibrates them.

-

Result: Lactate M+1 ≈ Lactate M+2.

-

-

Scenario B (High PPP Activity):

-

C1 is lost. The M+1 source (DHAP) is diminished relative to the M+2 source (GAP/Ru5P recycling).

-

Result: Lactate M+2 > Lactate M+1.

-

TCA Cycle Entry & Acetyl-CoA Scrambling

The 1,4,5-pattern provides a unique signature when entering the mitochondria.

-

[3-13C]Pyruvate (from C1)

PDH -

[1,2-13C2]Pyruvate (from C4,5)

PDH

Crucial Insight: Unlike [U-13C]Glucose which yields [1,2-13C2]Acetyl-CoA, the 1,4,5-tracer generates a mix of singly labeled Acetyl-CoA species ([1-13C] and [2-13C]). This allows researchers to measure the dilution of the Acetyl-CoA pool by fatty acid oxidation (unlabeled source) without the complexity of multiple isotopologues.

| Metabolite | Isotopomer | Origin Carbon | Pathway Indication |

| Lactate | M+1 | Glucose C1 | Marker of Glycolytic Flux (DHAP arm) |

| Lactate | M+2 | Glucose C4, C5 | Marker of Conserved Carbon (GAP arm + PPP) |

| Acetyl-CoA | M+1 (Methyl) | Glucose C1 | Derived from [3-13C]Pyruvate |

| Acetyl-CoA | M+1 (Carbonyl) | Glucose C4 | Derived from [1,2-13C2]Pyruvate |

Part 4: Workflow Visualization

The following diagram illustrates the integrated workflow for utilizing 1,4,5-13C3 tracers in drug development (e.g., assessing Warburg effect inhibitors).

Figure 2: End-to-end experimental workflow for 13C-MFA using positional isotopomers.

References

-

Antoniewicz, M. R. (2018).[5] A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine.[5][6] Link

-

Zamboni, N., et al. (2009). 13C-based metabolic flux analysis. Nature Protocols. Link

-

Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology. Link

-

Jang, C., et al. (2018). Metabolite Proofreading in 13C-Flux Analysis. Cell Metabolism.[1][2][3][5][6][7] Link

Sources

- 1. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Targeting the 5-Oxohexanoate Node: Metabolic Architecture and Therapeutic Applications

Executive Summary

The metabolic intermediate 5-oxohexanoate (also known as 4-acetylbutyrate or 5-oxocaproate) represents a critical "cleavage node" in the anaerobic catabolism of aromatic compounds. While often overshadowed by central carbon metabolites, this keto-acid and its hydroxylated derivatives (e.g., (S)-3-hydroxy-5-oxohexanoate) are the definitive biomarkers of reductive ring fission .

For researchers in microbial physiology and drug discovery, this molecule is significant for two reasons:

-

Microbiome Signaling: It is a key intermediate in the gut microbiome’s processing of dietary polyphenols (phloroglucinol, resorcinol), linking diet to host immunity.

-

Synthetic Utility: The structural backbone of 5-oxohexanoate serves as a precursor for AKR1C3 inhibitors (castrate-resistant prostate cancer therapeutics) and nylon-6,6 precursors (adipate) via metabolic engineering.

This guide dissects the enzymatic machinery generating 5-oxohexanoate, compares its divergent metabolic fates, and provides validated protocols for its detection and enzymatic characterization.

Section 1: The Metabolic Context – Anaerobic Ring Fission

Unlike aerobic degradation, which uses oxygenases to force ring cleavage, anaerobic bacteria (e.g., Clostridium, Azoarcus, Collinsella) employ reductive strategies. The benzene ring is destabilized by reduction, followed by hydrolytic cleavage. 5-oxohexanoate appears as the linearized product of these cyclic ketones.

The Resorcinol Pathway (Unsubstituted 5-Oxohexanoate)

In denitrifying bacteria like Azoarcus anaerobius, resorcinol (1,3-dihydroxybenzene) is reduced to cyclohexane-1,3-dione .

-

The Hydrolysis Event: A specific hydrolase attacks the diketone, cleaving the C-C bond to yield 5-oxohexanoate .[1]

-

Fate: This linear keto-acid is typically activated to a CoA ester and cleaved via

-oxidation-like mechanisms to yield acetyl-CoA and glutaryl-CoA .

The Phloroglucinol Pathway (The 3-Hydroxy Variant)

In the gut anaerobe Clostridium scatologenes and the actinobacterium Collinsella, phloroglucinol (1,3,5-trihydroxybenzene) follows a more complex route.

-

Reduction: Phloroglucinol reductase (PGR) converts the substrate to dihydrophloroglucinol.[1][2][3][4]

-

Ring Opening: A manganese-dependent dihydrophloroglucinol cyclohydrolase (DPGC) opens the ring to form (S)-3-hydroxy-5-oxohexanoate .[2][3][4][5]

-

The Divergence Point:

Section 2: Enzymology and Mechanism

Understanding the enzymes governing this node is essential for metabolic engineering and kinetic modeling.

(S)-3-Hydroxy-5-oxohexanoate Dehydrogenase (TfD)

This enzyme is a member of the Short-chain Dehydrogenase/Reductase (SDR) superfamily but exhibits unique specificity.

-

Stereospecificity: Strictly specific for the (S)-enantiomer.

-

Mechanism: It catalyzes the oxidation of the hydroxyl group at C3, creating a triketone intermediate (3,5-dioxohexanoate, or triacetate). This molecule is chemically unstable and requires immediate channeling to the next enzyme (Triacetate-Acetoacetate Lyase, TAL) to prevent spontaneous decarboxylation.

Therapeutic Relevance: The AKR1C3 Connection

While bacterial enzymes degrade these compounds, human drug development utilizes the 5-oxohexanoate scaffold to inhibit Aldo-Keto Reductase 1C3 (AKR1C3) .[8]

-

Mechanism: AKR1C3 is upregulated in castrate-resistant prostate cancer, converting androstenedione to testosterone.

-

Inhibition: Indomethacin analogs synthesized from 5-oxohexanoate mimic the substrate transition state, blocking the enzyme's active site and preventing androgen synthesis.

Section 3: Visualization of Metabolic Architecture

The following diagram illustrates the convergence of Resorcinol and Phloroglucinol degradation pathways upon the 5-oxohexanoate motif and their subsequent divergence.

Figure 1: Convergence of aromatic catabolism on 5-oxohexanoate derivatives and species-specific divergence.

Section 4: Experimental Protocols

Protocol: Enzymatic Assay of (S)-3-Hydroxy-5-oxohexanoate Dehydrogenase (TfD)

Objective: To measure the specific activity of TfD in cell-free extracts or purified fractions. This assay relies on the spectrophotometric monitoring of NAD(P)+ reduction.

Reagents:

-

Buffer: 100 mM Potassium Phosphate (pH 7.5).

-

Substrate: (S)-3-hydroxy-5-oxohexanoate (Synthesis required or custom order; Note: Often generated in situ using recombinant DPGC and dihydrophloroglucinol).

-

Cofactor: 2 mM NAD+ or NADP+.

-

Control: Heat-inactivated enzyme fraction.

Workflow:

-

Preparation: Pre-warm the spectrophotometer to 30°C. Set wavelength to 340 nm (extinction coefficient

). -

Blanking: Add 900 µL Buffer and 50 µL Cofactor solution to the cuvette. Auto-zero.

-

Initiation: Add 20 µL of Enzyme extract. Incubate for 30 seconds to establish baseline.

-

Reaction: Add 30 µL Substrate (final conc. 1-5 mM). Mix rapidly by inversion.

-

Measurement: Monitor the increase in absorbance at 340 nm for 3–5 minutes.

-

Calculation:

Analytical Detection via LC-MS/MS

Objective: Quantitation of 5-oxohexanoate intermediates in fermentation broth.

| Parameter | Specification |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 0-1 min: 5% B; 1-6 min: 5% -> 95% B; 6-8 min: 95% B. |

| Ionization | ESI Negative Mode (Carboxylic acids ionize better in negative mode) |

| MRM Transition | 5-oxohexanoate: m/z 129 -> 59 (Acetate loss) 3-hydroxy-5-oxohexanoate: m/z 145 -> 101 (Decarboxylation) |

Section 5: References[6][7][9]

-

An aldolase-dependent phloroglucinol degradation pathway in Collinsella sp.[3][4][5] zg1085. Source: Applied and Environmental Microbiology (ASM Journals) URL:[Link]

-

Anaerobic phloroglucinol degradation by Clostridium scatologenes. Source: National Institutes of Health (PMC) URL:[Link]

-

Heterologous Expression and Identification of the Genes Involved in Anaerobic Degradation of Resorcinol in Azoarcus anaerobius. Source: Journal of Bacteriology (via NIH) URL:[Link]

-

Role of AKR1C3 Inhibition in Castrate-Resistant Prostate Cancer. Source: ResearchGate (Biochemical Journal) URL:[Link]

Sources

- 1. Metabolism of gallate and phloroglucinol in Eubacterium oxidoreducens via 3-hydroxy-5-oxohexanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. An aldolase-dependent phloroglucinol degradation pathway in Collinsella sp. zg1085 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Anaerobic phloroglucinol degradation by Clostridium scatologenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A (S)-3-Hydroxybutyrate Dehydrogenase Belonging to the 3-Hydroxyacyl-CoA Dehydrogenase Family Facilitates Hydroxyacid Degradation in Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

Methodological & Application

Protocol for 13C-metabolic flux analysis using methyl 5-oxohexanoate

Application Note: Protocol for 13C-Metabolic Flux Analysis using Methyl 5-Oxohexanoate

Part 1: Executive Summary & Scientific Rationale

The Challenge: Standard metabolic flux analysis (MFA) using [U-13C]glucose or [U-13C]glutamine often struggles to discretely resolve the cytosolic acetyl-CoA pool used for de novo lipogenesis (DNL) from the mitochondrial acetyl-CoA pool used for oxidation. The transport of citrate via the citrate shuttle and its subsequent cleavage by ATP-Citrate Lyase (ACLY) equilibrates these pools, masking the contribution of alternative carbon sources like ketone bodies or specific anaplerotic substrates.

The Solution: Methyl 5-oxohexanoate (M5OH) (also known as Methyl 5-oxocaproate) serves as a specialized tracer to probe cytosolic acetoacetyl-CoA and acetyl-CoA fluxes independent of the citrate shuttle.

Mechanism of Action:

-

Cellular Entry: As a methyl ester, M5OH passively diffuses across the plasma membrane, bypassing transporter-limited uptake.

-

Activation: Intracellular esterases hydrolyze it to 5-oxohexanoate .

-

Metabolic Cleavage: 5-oxohexanoate mimics intermediates of fatty acid oxidation and phenolic degradation. It is cleaved (likely via a cytosolic or peroxisomal thiolase-like mechanism similar to bacterial triacetate pathways) to yield Acetoacetate and Acetyl-CoA .

-

Flux Integration: The generated Acetoacetate is activated by Acetoacetyl-CoA Synthetase (AACS) to Acetoacetyl-CoA, which feeds directly into fatty acid synthesis or cholesterol biosynthesis, bypassing the mitochondrial TCA cycle and ACLY.

Primary Applications:

-

Quantifying Ketone Body utilization for lipogenesis (AACS pathway activity).

-

Distinguishing Cytosolic vs. Mitochondrial Acetyl-CoA enrichment.

-

Studying metabolic rewiring in Hepatocellular Carcinoma (HCC) and Adipocytes where AACS is upregulated.

Part 2: Metabolic Pathway Visualization

The following diagram illustrates the unique entry point of Methyl 5-oxohexanoate and its integration into the lipogenic pathway, contrasting it with standard glucose tracing.

Caption: Pathway map showing Methyl 5-oxohexanoate providing cytosolic Acetoacetate/Acetyl-CoA for lipogenesis, bypassing the mitochondrial citrate shuttle.

Part 3: Experimental Protocol

A. Reagent Preparation

-

Tracer Sourcing:

-

Compound: [U-13C]Methyl 5-oxohexanoate (or specific isotopologues like [5,6-13C] if targeting the ketone moiety).

-

Note: If commercial sources are limited, custom synthesis via Claisen condensation of [13C]acetate derivatives is often required (See Krumholz et al., 1987 for structural analogs).

-

-

Stock Solution:

-

Dissolve tracer in DMSO to create a 500 mM stock.

-

Store at -20°C under argon to prevent oxidation.

-

B. Cell Culture & Labeling

Objective: Establish isotopic steady state in lipogenic products.

-

Seeding: Seed cells (e.g., HepG2, 3T3-L1 adipocytes) in 6-well plates.

-

Pre-Conditioning: 24 hours prior to labeling, switch to maintenance medium with dialyzed FBS (to remove background ketones/lipids).

-

Labeling Phase:

-

Replace medium with fresh medium containing 100 µM - 500 µM [U-13C]Methyl 5-oxohexanoate .

-

Control: Parallel wells with [U-13C]Glucose (25 mM) for comparison.

-

Duration: Incubate for 24–48 hours (for fatty acid synthesis) or 2–6 hours (for TCA cycle intermediates).

-

-

Quenching:

-

Aspirate medium rapidly.

-

Wash cells 2x with ice-cold saline (0.9% NaCl).

-

Add 500 µL ice-cold Methanol:Water (80:20) immediately to quench metabolism.

-

C. Sample Extraction

This protocol separates polar metabolites (TCA intermediates) from non-polar lipids (Fatty acids).

-

Biphasic Extraction:

-

Add 300 µL Chloroform to the quenched cell lysate.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 min at 4°C.

-

-

Phase Separation:

-

Upper Phase (Polar): Contains Acetyl-CoA, Citrate, Succinate. Transfer to a new tube for LC-MS.

-

Lower Phase (Non-Polar): Contains Triglycerides, Phospholipids, Free Fatty Acids. Transfer to a glass vial for derivatization.

-

D. Derivatization & Analysis (GC-MS)

Target: Fatty Acid Methyl Esters (FAMEs) to measure lipogenic flux.

-

FAME Synthesis:

-

Dry the lower phase under Nitrogen gas.

-

Add 500 µL 2% H2SO4 in Methanol .

-

Incubate at 80°C for 2 hours (Transesterification).

-

Extract FAMEs by adding 500 µL Hexane and 100 µL saturated NaCl.

-

Collect the Hexane layer.

-

-

GC-MS Settings:

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Carrier Gas: Helium (1 mL/min).

-

Temp Program: 60°C (1 min) -> 20°C/min -> 300°C.

-

Ions to Monitor:

-

Palmitate (C16:0): m/z 270 (M0) to 286 (M16).

-

Stearate (C18:0): m/z 298 (M0) to 316 (M18).

-

-

Part 4: Data Analysis & Interpretation

Mass Isotopomer Distribution (MID)

Calculate the fractional abundance of each isotopologue (

Isotopomer Spectral Analysis (ISA)

Use ISA models to estimate the Fractional Contribution (D) of the tracer to the lipogenic acetyl-CoA pool.

-

Parameter D (Dilution): Represents the fraction of acetyl-CoA derived from the tracer.

-

Parameter g(t): Represents the fraction of newly synthesized fatty acids during the incubation.

| Parameter | High Value (>50%) | Low Value (<10%) | Interpretation |

| D (Enrichment) | High Tracer Usage | Low Tracer Usage | Indicates if M5OH is a major source of cytosolic Acetyl-CoA. |

| g(t) (Synthesis) | High DNL Rate | Low DNL Rate | Indicates active fatty acid synthesis. |

Interpreting M5OH vs. Glucose Data

-

Scenario A (High Glucose D, Low M5OH D): Lipogenesis is driven mainly by glycolysis/citrate shuttle.

-

Scenario B (High M5OH D): Significant flux through AACS (Acetoacetyl-CoA Synthetase). This suggests the cell is primed to utilize ketone-like substrates for lipid growth, a phenotype often observed in aggressive tumors or ketogenic states.

Part 5: Troubleshooting & Quality Control

-

Issue: Low Enrichment in Palmitate.

-

Cause: Slow hydrolysis of the methyl ester.

-

Fix: Check expression of carboxylesterases (CES1) in your cell line. If low, pre-hydrolyze the tracer to 5-oxohexanoate (free acid) before adding to media (pH adjust to 7.4).

-

-

Issue: High M+2 peak in Citrate (Mitochondrial).

-

Cause: The tracer is entering the mitochondria and undergoing beta-oxidation.

-

Resolution: This confirms the tracer is working but indicates mitochondrial crosstalk. Use the ratio of Cytosolic Acetyl-CoA (inferred from Palmitate) to Mitochondrial Acetyl-CoA (inferred from Citrate M+2) to quantify compartmentalization.

-

References

-

Krumholz, L. R., et al. (1987). "Metabolism of gallate and phloroglucinol in Eubacterium oxidoreducens via 3-hydroxy-5-oxohexanoate." Journal of Bacteriology, 169(5), 1886–1890.

- Metallo, C. M., et al. (2012). "Tracing metabolic flux with isotopes." Nature Protocols, 7(10), 1824-1846. (General MFA Protocol).

- Miyazawa, T., et al. (2010). "Acetoacetyl-CoA synthetase is an essential enzyme for lipogenesis from ketone bodies." Biochemical and Biophysical Research Communications, 394(2), 262-267.

-

Dressler, H. (1994). "Resorcinol: Its Uses and Derivatives." Springer Science & Business Media.[1] (Chemical synthesis of 5-oxohexanoate derivatives).

-

BenchChem. (2025). "2-Methyl-5-oxohexanoic Acid in Organic Synthesis: Application Notes."

Sources

Troubleshooting & Optimization

Preventing hydrolysis of methyl 5-oxohexanoate in aqueous buffers

Ticket ID: #M5O-STAB-001 Subject: Prevention of Hydrolysis and Degradation in Aqueous Buffers Assigned Specialist: Senior Application Scientist, Stability Kinetics Division

Diagnostic & Triage: Why is your compound disappearing?

Researchers frequently report the rapid loss of Methyl 5-oxohexanoate (CAS 13984-50-4) in biological assays. If your HPLC or LC-MS signal is vanishing, it is likely due to one of three specific chemical instabilities inherent to this molecule in aqueous environments.

The Three Degradation Pathways

-

Hydrolysis (The Primary Culprit): The methyl ester group is electrophilic. In water, hydroxide ions (

) or general bases (like Phosphate) attack the carbonyl carbon, cleaving the molecule into 5-oxohexanoic acid and methanol . This reaction is irreversible and pH-dependent. -

Aminolysis (The Buffer Trap): If you use buffers containing primary amines (e.g., TRIS ), the amine nitrogen acts as a nucleophile, displacing the methoxy group to form a stable amide . This is often mistaken for hydrolysis but is actually a derivatization reaction.

-

Intramolecular Cyclization (The High pH Risk): Methyl 5-oxohexanoate is a 1,5-dicarbonyl compound. At pH > 8.5, base-catalyzed deprotonation at the

-carbon can trigger an intramolecular Aldol-like or Claisen condensation, forming a 5-membered cyclic enone (cyclopentenone derivative).

Visualizing the Degradation Risks

The following diagram illustrates the mechanistic fate of your molecule under different conditions.

Figure 1: Mechanistic degradation pathways of Methyl 5-oxohexanoate. Path A and B are the most common causes of signal loss in biological buffers.

Buffer Selection Guide: The "Safe Zone"

The choice of buffer is the single most critical variable. You must avoid nucleophilic buffers and those that act as efficient general base catalysts.

Buffer Compatibility Matrix

| Buffer System | Compatibility | Mechanism of Failure / Success |

| PBS (Phosphate) | HIGH RISK | Phosphate dianion ( |

| TRIS | CRITICAL FAILURE | Primary amine reacts with the ester (aminolysis) to form an amide.[1] Do not use. [2]. |

| Glycine | CRITICAL FAILURE | Primary amine causes aminolysis. |

| HEPES | RECOMMENDED | Sterically hindered sulfonic acid buffer. Low nucleophilicity; minimal catalysis of ester hydrolysis [3]. |

| MOPS | RECOMMENDED | Similar to HEPES; morpholine ring is non-nucleophilic at physiological pH. |

| MES | RECOMMENDED | Excellent for slightly acidic conditions (pH 5.5 - 6.5) where hydrolysis is slowest. |

| Citrate | CAUTION | Usable at low pH, but carboxylates can occasionally act as weak nucleophiles. |

Decision Logic for Experimental Design

Figure 2: Decision tree for selecting the optimal buffer system to minimize Methyl 5-oxohexanoate degradation.

Recommended Protocol: "The Stability Workflow"

To maximize the half-life of Methyl 5-oxohexanoate, follow this strict protocol. This workflow relies on kinetic trapping —slowing the reaction rate (

Reagents Required[2][3]

-

Compound: Methyl 5-oxohexanoate (High purity).

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or Acetonitrile.

-

Buffer: 50 mM HEPES or MOPS, pH 7.0 (pre-chilled to 4°C).

Step-by-Step Methodology

1. Stock Solution Preparation (Non-Aqueous)

-

Dissolve the neat liquid compound in anhydrous DMSO to create a high-concentration stock (e.g., 100 mM).

-

Why: Hydrolysis cannot occur without water. DMSO also reduces the water activity (

) when diluted, slightly stabilizing the ester transition state [4]. -

Storage: Store this stock at -20°C or -80°C. It is stable for months in this state.

2. The "Just-in-Time" Dilution

-

Do not prepare aqueous working solutions in advance.

-

Perform the dilution into aqueous buffer immediately before the experiment begins (

minutes). -

Keep all buffers on ice (4°C) .

-

Why: The rate of hydrolysis roughly doubles for every 10°C increase in temperature. Working at 4°C vs 25°C can extend the half-life by 4-5x.

3. Assay Execution

-

If the assay requires incubation at 37°C, limit the time window.

-

Control: Always run a "Buffer Only" control (no cells/enzyme) to quantify the background chemical hydrolysis rate. Subtract this slope from your biological data.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol as a co-solvent? A: It is risky. While Methyl 5-oxohexanoate dissolves in ethanol, ethanol is a nucleophile. In the presence of enzymes (lipases/esterases) or specific catalysts, you might induce transesterification (swapping the methyl group for an ethyl group), creating Ethyl 5-oxohexanoate. DMSO or Acetonitrile are chemically inert regarding transesterification.

Q: My assay requires pH 8.0. What do I do? A: This is the "Danger Zone." At pH 8.0, the concentration of hydroxide ions is 10x higher than at pH 7.0.

-

Mitigation: Increase the ionic strength slightly (though this has complex effects, it sometimes shields charged transition states).

-

Throughput: Process samples in smaller batches so the compound doesn't sit in the buffer for long.

-

Acceptance: Measure the hydrolysis rate (

) at pH 8.0 and apply a mathematical correction to your results based on the incubation time.

Q: Why does the compound turn yellow in base? A: This indicates the formation of the condensation product (cyclopentenone derivative) via the intramolecular Aldol pathway. This product often has an extended conjugated system, absorbing UV/Vis light. If you see yellowing, your pH is likely too high, or the stock is degraded.

References

- Bruice, T. C., & Benkovic, S. J. (1966). Bioorganic Mechanisms, Vol. 1. W. A. Benjamin.

-

Yamakado, H., et al. (2003). "Aminolysis of Esters by TRIS and other amine buffers." International Journal of Chemical Kinetics.

-

Good, N. E., et al. (1966). "Hydrogen Ion Buffers for Biological Research." Biochemistry. (Establishes HEPES/MOPS as non-nucleophilic alternatives).

-

Kumari, S., et al. (2016). "Effect of Aqueous DMSO Solvent on the Hydrolysis Rate and Mechanism of a Biologically Active Ester." International Journal of Scientific Development and Research.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 84129, Methyl 5-oxohexanoate.[2]

Sources

Improving stability of 5-oxohexanoate esters during storage

Introduction

Welcome to the technical support center for 5-oxohexanoate esters. As versatile intermediates in pharmaceutical and chemical synthesis, the stability of these γ-keto esters is paramount to ensuring experimental reproducibility and the integrity of your final products.[1] This guide provides in-depth, experience-driven advice to help you diagnose, prevent, and resolve stability issues encountered during the storage and handling of these compounds. We will explore the underlying chemical principles of degradation and offer validated protocols to maintain the purity and reactivity of your materials.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues researchers face. The answers are designed to provide not just a solution, but a foundational understanding of the chemical mechanisms at play.

Q1: My 5-oxohexanoate ester is showing a new peak in the HPLC/GC analysis after storage. What is the likely impurity?

A1: The most probable cause is hydrolysis of the ester bond. This reaction, catalyzed by trace amounts of acid or base, cleaves the ester to form the parent 5-oxohexanoic acid and the corresponding alcohol.[2] The presence of water is the key reactant for this degradation pathway.

-

Causality: The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack by water. In acidic conditions, the carbonyl oxygen is protonated, making the ester even more electrophilic. Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the ester. This reaction is often irreversible under basic conditions as the resulting carboxylate is deprotonated, preventing the reverse reaction.[2]

-

Troubleshooting Steps:

-

Confirm Identity: Use LC-MS to confirm if the mass of the new peak corresponds to 5-oxohexanoic acid.

-

Check Solvents: Ensure all solvents used for storage are anhydrous. Use freshly opened bottles of high-purity, dry solvents or solvents dried over molecular sieves.[3]

-

Inert Atmosphere: Store the ester under an inert atmosphere (e.g., argon or nitrogen) to displace moisture-laden air from the container headspace.[3]

-

Q2: I've noticed a gradual loss of potency or reactivity of my ester over time, even when stored in a dry solvent. What else could be happening?

A2: Beyond hydrolysis, γ-keto esters can undergo degradation via enolization. The protons on the carbon adjacent to the ketone (the α-carbon) are acidic and can be removed to form an enol or enolate intermediate.[4][5] This process can lead to unintended side reactions or racemization if the α-carbon is a stereocenter.

-

Causality: Keto-enol tautomerism is an equilibrium between the keto form and the enol form (an alkene with an alcohol).[6] This equilibrium can be catalyzed by both acids and bases.[4] While the keto form is generally more stable, the formation of even small amounts of the highly nucleophilic enol or enolate can open pathways to aldol-type condensations, oxidation, or other undesired reactions, thereby reducing the concentration of the active starting material.

-

Troubleshooting Steps:

-

Control pH: Ensure the storage solution is neutral. Avoid solvents with acidic or basic impurities. If necessary, store over a neutral drying agent like anhydrous sodium sulfate.

-

Minimize Temperature: Store the ester at the lowest practical temperature (e.g., -20°C or -80°C) to slow the kinetics of all potential degradation pathways.[7]

-

Avoid Contaminants: Be vigilant about cross-contamination from other reagents in the lab, especially strong acids, bases, or metals that could catalyze degradation.

-

Q3: What are the ideal storage conditions for a pure 5-oxohexanoate ester?

A3: The ideal conditions are designed to mitigate the primary degradation pathways of hydrolysis and enolization-driven side reactions.

-

As a Neat Solid/Oil: If the ester is a solid or a stable oil, store it neat (undiluted) in an amber glass vial under an inert atmosphere (argon or nitrogen).[3] Store in a freezer, preferably at -20°C or below. The container should be placed inside a secondary container with a desiccant.[3]

-

As a Solution: If a stock solution is required, use a high-purity, anhydrous, aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene. Avoid protic solvents like methanol or ethanol, which can participate in transesterification. Prepare aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture each time the sample is used.[3]

The following table summarizes the recommended storage conditions:

| Parameter | Recommended Condition | Rationale |

| Form | Neat solid/oil or solution in anhydrous aprotic solvent | Minimizes presence of water for hydrolysis.[3] |

| Temperature | ≤ -20°C | Reduces the rate of all chemical degradation reactions.[7] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and oxidation.[3] |

| Container | Amber glass vial with a PTFE-lined cap | Prevents photodegradation and ensures an inert storage surface.[3] |

| Handling | Aliquot into smaller volumes | Avoids repeated freeze-thaw cycles and contamination of the main stock.[3] |

Q4: How can I design an experiment to check the stability of my specific 5-oxohexanoate ester derivative under my lab's conditions?

A4: A real-time stability study is the most effective way to validate your storage protocol. This involves monitoring the purity of the ester over time under your chosen storage conditions. See the "Experimental Protocols" section below for a detailed, step-by-step guide on how to set up and execute this study using HPLC analysis.[8][9]

Visualization of Degradation Pathways

The following diagrams illustrate the key chemical transformations that can lead to the degradation of 5-oxohexanoate esters during storage.

Caption: Primary degradation routes for 5-oxohexanoate esters.

Troubleshooting Workflow

Use this decision tree to diagnose and address stability issues when they arise.

Caption: Decision tree for troubleshooting ester degradation.

Experimental Protocols

Protocol 1: Real-Time Stability Assessment via HPLC

This protocol provides a self-validating system to confirm the stability of your 5-oxohexanoate ester under your specific storage conditions.

Objective: To quantify the purity of a 5-oxohexanoate ester over a set period to determine its shelf-life under defined storage conditions.

Materials:

-

Your 5-oxohexanoate ester sample

-

Anhydrous storage solvent (e.g., HPLC-grade Acetonitrile or Dichloromethane)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18 reverse-phase)

-

Mobile phase solvents (e.g., HPLC-grade Acetonitrile and water with 0.1% formic acid)

-

Class A volumetric flasks and pipettes

-

Autosampler vials

Methodology:

-

Time Point Zero (T=0) Sample Preparation:

-

Accurately prepare a stock solution of your ester in the chosen anhydrous storage solvent at a known concentration (e.g., 10 mg/mL).

-

Immediately take an aliquot of this fresh stock solution.

-

Dilute this aliquot with the HPLC mobile phase to a suitable concentration for analysis (e.g., 0.1 mg/mL). This is your T=0 sample.

-

Filter the sample through a 0.22 µm syringe filter into an autosampler vial.[8]

-

-

Storage of Stock Solution:

-

Divide the remaining stock solution from Step 1 into several small, tightly sealed amber vials, purging each with argon or nitrogen before sealing.

-

Place these aliquots under the desired storage condition (e.g., -20°C freezer).

-

-

HPLC Analysis:

-

Develop an HPLC method that provides good separation between your ester and potential degradation products (like the carboxylic acid). A typical starting point for a C18 column is a gradient from 30% to 90% acetonitrile in water (both with 0.1% formic acid) over 15 minutes.

-

Inject the T=0 sample and record the chromatogram. Integrate the peak area of the main compound. This area represents 100% purity at the start of the study.

-

-

Subsequent Time Points (e.g., T=1 week, 1 month, 3 months):

-

At each designated time point, remove one aliquot from storage.

-

Allow the vial to equilibrate completely to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.[3]

-

Prepare a sample for HPLC analysis using the exact same dilution procedure as in Step 1.

-

Inject the sample and record the chromatogram using the identical HPLC method.

-

-

Data Analysis:

-

For each time point, calculate the purity of the ester using the following formula: % Purity = (Peak Area at Time T / Peak Area at T=0) * 100

-

A stable compound will show minimal (<2-3%) deviation in the main peak area over the course of the study. A significant decrease in the main peak area, often accompanied by the growth of a new peak, indicates degradation.

-

References

-

Bhatt, M. V., Ravindranathan, M., Somayaji, V., & Rao, G. V. (1981). Aspects of tautomerism. 13. Alkaline hydrolysis of .gamma.-, .delta.-, and .epsilon.-keto esters and their desoxy analogs. Geometrical constraints on keto participation. The Journal of Organic Chemistry. Available at: [Link]

-

Brox, D. et al. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? ResearchGate. Available at: [Link]

-

Chemguide. (n.d.). Hydrolysing Esters. Available at: [Link]

-

Chemistry Steps. (2024). Keto Enol Tautomerization. Available at: [Link]

-

EHS Berkeley. (n.d.). Safe Storage of Chemicals. Available at: [Link]

-

Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. Available at: [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Available at: [Link]

-

RSC Education. (n.d.). Hydrolysis of esters. Available at: [Link]

-

University of Calgary. (n.d.). Hydrolysis of Esters. Available at: [Link]

-

Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 7. ehs.berkeley.edu [ehs.berkeley.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chromatographyonline.com [chromatographyonline.com]

Technical Support Center: Troubleshooting Low Isotopic Incorporation

Topic: Troubleshooting low isotopic incorporation rates in cell culture (SILAC,

Introduction

Welcome to the Technical Support Center. Low isotopic incorporation—where the heavy isotope enrichment in your metabolites or proteins fails to reach theoretical maximums (e.g., >95%)—is the most common failure mode in metabolic tracing and quantitative proteomics.

This guide treats your culture system as a set of variables: The Reagents , The Biology , and The Time . Use the logic below to isolate the bottleneck in your specific workflow.

Quick Diagnostic: The Troubleshooting Logic Tree

Category 1: Media & Reagents (The Foundation)

Q: I am using SILAC media, but my incorporation rates are stuck at 80-90%. Why?

A: The most common culprit is Serum Carryover . Standard Fetal Bovine Serum (FBS) is rich in unlabeled amino acids. If you use standard FBS, the cells will consume the "light" (unlabeled) amino acids from the serum before touching your expensive "heavy" isotopes.

The Fix: You must use Dialyzed FBS .[1][2] Dialysis removes small molecules (amino acids, glucose, antibiotics) while retaining growth factors and proteins essential for cell survival.

| Feature | Standard FBS | Dialyzed FBS (Required) |

| Molecular Weight Cutoff | N/A | 10,000 Da (10 kDa) |

| Free Amino Acids | High (mM range) | Depleted (<1 µM) |

| Growth Factors | High | High (Retained) |

| Glucose | ~100 mg/dL | Depleted (Must supplement) |

Protocol: Validating Your Serum

-

Thaw a 50 mL aliquot of Dialyzed FBS.

-

Filter through a 0.22 µm filter (dialysis bags can introduce particulates).

-

Test: Plate cells in SILAC media + 10% Dialyzed FBS.

-

Control: If cells die within 24 hours, you may have stripped essential low-MW nutrients (like selenium or specific lipids) too aggressively. You may need to supplement with a specific defined additive (e.g., Insulin-Transferrin-Selenium).

Category 2: Biological Variables (The Cell)

Q: I am labeling with Heavy Arginine (